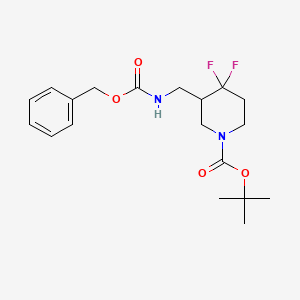

![molecular formula C20H17N3O3 B2516214 N-(2-(7-氧代呋喃[2,3-c]吡啶-6(7H)-基)乙基)-4-(1H-吡咯-1-基)苯甲酰胺 CAS No. 2034413-37-9](/img/structure/B2516214.png)

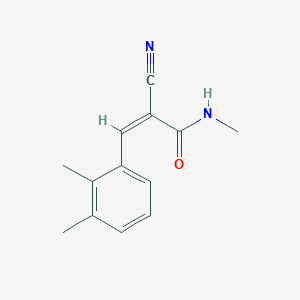

N-(2-(7-氧代呋喃[2,3-c]吡啶-6(7H)-基)乙基)-4-(1H-吡咯-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide derivatives involves multiple steps, starting from basic building blocks such as pyridine derivatives and benzoyl chloride. In one study, the synthesis of related N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which were further coordinated with copper(II) ions to form complexes . Another synthesis route for a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, was reported using salicylic acid and 4-aminopyridine, with triethylamine as a catalyst .

Molecular Structure Analysis

The molecular structure of the synthesized compounds and their complexes was characterized using various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was used to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles. In the case of the copper(II) complexes, a stable planar geometry around the central ion was observed due to the coordination of two large monodentate ligands and two chloride anions .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their interactions with other chemicals during synthesis and post-synthesis modifications. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions led to the formation of pyridine-2(1H)-thiones, which could be further modified to produce various heterocyclic compounds . The reactions of N-( benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride resulted in rearranged cyclization products, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of heterocyclic rings, such as pyridine and thiadiazole, contributes to the compounds' chemical reactivity and potential biological activity. The cytotoxicity of the synthesized N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, demonstrating significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The selective inhibition of human aldosterone synthase (CYP11B2) by N-(Pyridin-3-yl)benzamides suggests that these compounds may also have specific biological properties .

科学研究应用

聚合引发剂和催化剂

对α-亚氨基羧酰胺配合物等复杂有机化合物的研究表明,它们可用作乙烯聚合或与功能化单体的共聚的单组分引发剂。此类化合物展示了配体不稳定性对聚合活性的影响,突出了催化剂性能中结构特征的重要性 (Rojas 等人,2007)。

晶体结构分析

通过晶体结构和赫希菲尔德表面分析对 N-(吡啶-2-基甲基)苯甲酰胺衍生物的研究提供了对分子取向和相互作用的见解,这些见解可为具有特定性质的新化合物的设计和合成提供信息 (Artheswari 等人,2019)。

抗精神病活性

苯甲酰胺及其衍生物已被探索用于抗精神病活性,为开发在神经系统疾病治疗中具有潜在应用的化合物提供了基础。此类研究强调了分子结构与生物活性之间的关系 (Iwanami 等人,1981)。

组胺-3 受体拮抗剂

2-(吡咯烷-1-基)乙基-3,4-二氢异喹啉-1(2H)-酮等衍生物的合成和评估,以了解其作为组胺-3 受体拮抗剂的潜力,说明了对能够以高特异性调节生物途径的化合物的持续探索 (Zhou 等人,2012)。

光催化降解研究

TiO2 对吡啶等有机化合物的 photocatalytic degradation 的研究突出了有机化学的环境应用,特别是在通过高级氧化工艺从水中去除有害化学物质方面 (Maillard-Dupuy 等人,1994)。

属性

IUPAC Name |

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-19(16-3-5-17(6-4-16)22-10-1-2-11-22)21-9-13-23-12-7-15-8-14-26-18(15)20(23)25/h1-8,10-12,14H,9,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAVIKDOGOULRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516152.png)